molecular formula C14H24N6O4 B7947715 Glycyl-l-histidyl-l-lysineacetatehemihydrate

Glycyl-l-histidyl-l-lysineacetatehemihydrate

Cat. No.: B7947715
M. Wt: 340.38 g/mol
InChI Key: GOIFQVQMXRRUSW-DVRYWGNFSA-N
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Description

Glycyl-l-histidyl-l-lysineacetatehemihydrate is a tripeptide compound composed of glycine, l-histidine, and l-lysine residues. This compound is known for its regenerative and protective properties, particularly when complexed with copper ions. It has been widely studied for its potential therapeutic applications in various fields, including medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-l-histidyl-l-lysineacetatehemihydrate can be synthesized using classical solution-phase peptide synthesis or solid-phase peptide synthesis methods. The synthesis involves the sequential addition of protected amino acids, starting with glycine, followed by l-histidine, and finally l-lysine. The peptide is then deprotected and purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. This method allows for the efficient and high-yield production of the compound. The process includes the use of automated peptide synthesizers, which facilitate the sequential addition of amino acids and the subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Glycyl-l-histidyl-l-lysineacetatehemihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups. Substitution reactions can produce modified peptides with different functional groups .

Scientific Research Applications

Glycyl-l-histidyl-l-lysineacetatehemihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of glycyl-l-histidyl-l-lysineacetatehemihydrate involves its ability to bind copper ions, forming a complex that can interact with various molecular targets. This complex can stimulate the production of collagen, elastin, and glycosaminoglycans, promoting tissue repair and regeneration. Additionally, it has antioxidant and anti-inflammatory properties, which contribute to its protective effects .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-l-histidyl-l-lysine: The base tripeptide without the acetate group.

    Glycyl-l-histidyl-l-lysine-Cu: The copper complex of the tripeptide.

Uniqueness

Glycyl-l-histidyl-l-lysineacetatehemihydrate is unique due to its acetate group, which can enhance its solubility and stability. Additionally, its ability to form a complex with copper ions distinguishes it from other similar compounds, providing it with unique regenerative and protective properties .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFQVQMXRRUSW-DVRYWGNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC=NC1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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